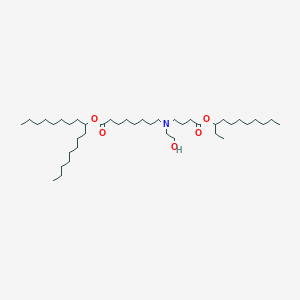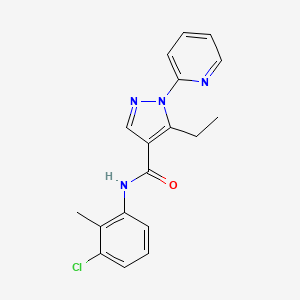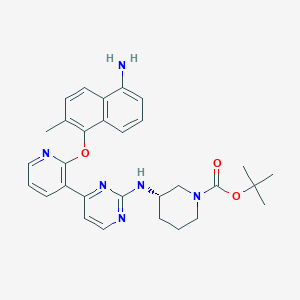![molecular formula C18H20N4O2 B13363427 2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B13363427.png)
2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound would likely involve large-scale synthesis techniques that ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also modify the compound’s activity.
Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions can result in a wide variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound and its derivatives are investigated for their potential therapeutic uses, such as in the treatment of infections and cancer.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes and interfere with DNA synthesis, which can lead to its antimicrobial and anticancer effects . The compound’s specific interactions with molecular pathways depend on its structure and the presence of specific functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Thiabendazole: An anthelmintic used to treat parasitic worm infections.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Metronidazole: An antibiotic and antiprotozoal medication.
Uniqueness
What sets 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide apart is its specific combination of functional groups and its potential for diverse pharmacological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.
Propiedades
Fórmula molecular |
C18H20N4O2 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
4,6-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C18H20N4O2/c1-11-10-12(2)20-18(24)16(11)17(23)19-9-8-15-21-13-6-4-5-7-14(13)22(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,24) |
Clave InChI |
JKUXPBOILPNJHP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)N1)C(=O)NCCC2=NC3=CC=CC=C3N2C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-amino-5-{[(2-phenylethyl)sulfanyl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B13363358.png)




![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363383.png)


![2-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363410.png)
![6-[4-(Allyloxy)phenyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363411.png)
![N-[1-(1H-benzimidazol-2-yl)ethyl]-2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B13363415.png)
![4,5-dimethyl-N-[2-(2-pyrimidinylamino)ethyl]-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13363417.png)
![N-{2-[bis(4-fluorophenyl)methoxy]ethyl}thiourea](/img/structure/B13363421.png)
